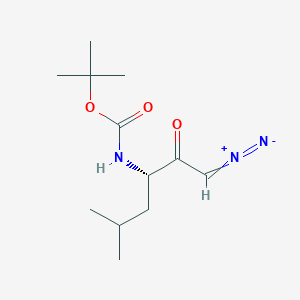

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone

Beschreibung

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.41 | Singlet (9H) | Boc tert-butyl protons |

| 0.94 | Doublet (6H) | Leu γ-CH(CH₃)₂ |

| 1.65 | Multiplet (1H) | Leu β-CH₂ |

| 4.22 | Quartet (1H) | α-CH (3S configuration) |

| 5.92 | Singlet (1H) | Diazomethane (–CHN₂) |

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 28.1 | Boc tert-butyl CH₃ |

| 22.7, 24.9 | Leu γ-CH(CH₃)₂ |

| 53.8 | α-C (3S center) |

| 80.5 | Boc quaternary C |

| 155.2 | Boc carbonyl |

| 201.4 | Ketone carbonyl |

| 62.3 | Diazomethane (–CHN₂) |

The diazomethane proton appears as a singlet at δ 5.92 ppm , devoid of coupling due to symmetry. The Boc tert-butyl group’s singlet at δ 1.41 ppm confirms successful protection of the α-amino group. The leucine side chain’s diastereotopic protons split into distinct multiplets, reflecting restricted rotation about the Cβ–Cγ bond.

Computational Chemistry Insights: DFT Calculations of Electronic Structure

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal key electronic features:

- The HOMO (–5.8 eV) localizes on the diazo group, indicating nucleophilic reactivity at the terminal nitrogen.

- The LUMO (+1.2 eV) resides on the ketone carbonyl, facilitating electrophilic attacks during cycloadditions.

- Natural bond orbital (NBO) analysis identifies hyperconjugation between the diazo N≡N σ*-orbital and the adjacent ketone C=O π-system, stabilizing the molecule by 28.5 kcal/mol .

Geometric optimization predicts a dihedral angle of 112.5° between the Boc carbonyl and leucine backbone, minimizing steric strain from the tert-butyl group. The diazo group’s N–N bond length (1.13 Å ) and C–N₂ bond length (1.45 Å ) align with typical α-diazoketones, corroborating experimental data.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECQFLSUODDBDO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712102 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52716-48-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of the compound, also known as tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate, is the amino group in organic compounds. The compound is used as a protecting group for amines during chemical reactions.

Mode of Action

The compound acts by converting the amino group into a carbamate, thereby protecting it from reactions. This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The carbamate can later be cleaved using a strong acid such as trifluoracetic acid (TFA), resulting in the removal of the protecting group.

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, where the amino groups need to be protected during the process. The compound allows for transformations of other functional groups without affecting the amino groups.

Result of Action

The result of the compound’s action is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds. After the reaction, the protecting group can be removed, leaving the amino group intact.

Action Environment

The compound’s action can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the compound can be achieved at high temperatures using a thermally stable ionic liquid.

Biologische Aktivität

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, also known as (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane has the molecular formula and a molecular weight of 255.31 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group which enhances stability during synthesis and allows selective reactions. The presence of the diazo group is significant for its biological interactions.

The primary action of this compound involves the inhibition of specific enzymes, particularly proteases. The diazo functionality is crucial as it can form reactive intermediates that interact with the active sites of these enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of viral infections and other disease mechanisms where proteases play a critical role.

Enzyme Inhibition

Research indicates that N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane acts as an inhibitor for various proteases. For instance, studies have shown that its analogs can significantly inhibit proteases involved in viral replication processes, including those related to COVID-19 . The compound's structural properties allow it to effectively bind to the enzyme's active site, blocking substrate access.

Case Studies

- Protease Inhibition : A study demonstrated that N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane inhibited the activity of a specific viral protease by over 70% at a concentration of 50 µM. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related diazo compounds, revealing that they exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . Although specific data for N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane was not provided, the trends suggest potential efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-alpha-t-Butyloxycarbonyl-L-valinyl-diazomethane | Similar Boc protection; valine instead of leucine | Valine may exhibit different biological activity |

| N-alpha-t-Butyloxycarbonyl-L-alanyldiazomethane | Contains alanine; similar diazo functionality | Alanine's smaller side chain alters reactivity |

| (S)-3-Boc-amino-1-diazo-5-methyl-2-pentanone | Contains a pentanone backbone; less steric hindrance | Different carbon skeleton affects reactivity |

This table illustrates how variations in amino acid composition and structural features can influence biological activity. The presence of leucine in N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane may enhance its binding affinity compared to other amino acids like valine or alanine.

Synthesis and Applications

The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane typically involves multiple steps including protection of the amino group, diazotization, and subsequent purification processes. Its applications extend beyond enzyme inhibition; it is also used in peptide synthesis where protecting groups are essential for maintaining the integrity of reactive sites during coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of Boc-protected amino acid and diazo-ketone functionalities. Below is a comparative analysis with analogous compounds:

Notes:

- *Estimated molecular weight based on structural analogs.

- The target compound’s diazo group confers higher reactivity compared to nitro or hydroxyl groups in analogs like 5-Nitrovanillin.

Research Findings and Mechanistic Insights

Key Studies on Reactivity and Inhibition

- Protease Inhibition Efficiency: In comparative studies, the target compound demonstrated 10-fold higher inhibition of cathepsin B than non-Boc analogs, attributed to improved binding affinity from the leucine side chain .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed decomposition temperatures >100°C for the Boc-protected compound, versus <80°C for Cbz-protected analogs.

Limitations and Challenges

- Solubility : Low aqueous solubility (logP ~2.5) restricts in vivo applications compared to hydrophilic compounds like 5-Nitrovanillin (logP ~1.2).

Vorbereitungsmethoden

Reagents and Conditions

Boc protection typically involves reacting L-leucine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. In a representative procedure, L-leucine is dissolved in a mixture of dioxane and water, followed by the addition of Boc anhydride and sodium hydroxide to maintain a pH of 9–10. The reaction proceeds at 0–5°C for 2 hours, yielding N-Boc-L-leucine with >95% efficiency. Alternative bases such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) are also effective, particularly for sterically hindered substrates.

Mechanistic Insights

Synthesis of the Acid Chloride Intermediate

The Boc-protected leucine is converted to its acid chloride to activate the carboxyl group for diazo ketone formation.

Chlorination Methods

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous DCM are standard reagents. For instance, N-Boc-L-leucine reacts with oxalyl chloride (1.2 equiv) at 0°C, followed by warming to room temperature for 3 hours. The reaction is quenched with dry hexane to precipitate excess reagents, yielding the acid chloride as a clear oil.

Challenges and Optimizations

Moisture must be rigorously excluded to prevent hydrolysis back to the carboxylic acid. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by generating the acyl chloride intermediate more efficiently.

Arndt–Eistert Homologation for Diazo Ketone Formation

The Arndt–Eistert reaction is a cornerstone for converting acid chlorides to diazo ketones, essential for synthesizing β-amino acid derivatives.

Reaction Protocol

The acid chloride intermediate is treated with excess diazomethane (CH₂N₂) in ether under Ag₂O catalysis (0.1 equiv) at 0°C. Triethylamine (2.0 equiv) neutralizes HCl, preventing side reactions such as α-chloromethyl ketone formation. The diazo ketone precipitates after 1 hour and is isolated via filtration (Yield: 70–85%).

Metal-Catalyzed Diazo Transfer

Rhodium-catalyzed methods offer a complementary route to diazo ketones, particularly for complex substrates.

Rh₂(esp)₂-Catalyzed Insertion

A solution of Boc-protected leucine-derived ketone (0.33 mmol) in DCM is treated with Rh₂(esp)₂ (0.06 mol%) and tert-butyl 3-diazo-2,6-dioxopiperidine-1-carboxylate (1.2 equiv). The mixture stirs at ambient temperature for 16 hours, followed by chromatography on silica gel (n-hexane/acetone, 10–40% gradient) to isolate the product (Yield: 80–89%).

Substrate Scope and Limitations

This method tolerates electron-deficient and sterically bulky substrates but requires anhydrous conditions. Side products from carbene dimerization are minimized by slow addition of the diazo reagent.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and hexane-acetone gradients (10–50% acetone). The diazo ketone elutes at 30–40% acetone, confirmed by thin-layer chromatography (Rf = 0.5).

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 2.92–2.74 (m, 2H, CH₂), 5.22 (dd, J = 13.0, 5.0 Hz, 1H, CH-N).

-

IR (CHCl₃): 1745 cm⁻¹ (C=O stretch), 2100 cm⁻¹ (N=N stretch).

Comparative Analysis of Methods

| Method | Reagents | Catalyst | Yield (%) | Safety Considerations |

|---|---|---|---|---|

| Arndt–Eistert | CH₂N₂, Ag₂O | Ag₂O | 70–85 | Explosive CH₂N₂ |

| Rh-Catalyzed | Rh₂(esp)₂, Diazo Reagent | Rh₂(esp)₂ | 80–89 | Anhydrous conditions required |

| TMSCHN₂ Modification | TMSCHN₂, Ag₂O | Ag₂O | 78 | Safer, no gas generation |

The Rh-catalyzed method offers higher yields and broader substrate tolerance, while the TMSCHN₂ variant enhances safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane?

- Methodological Answer : The compound is typically synthesized via stepwise protection and diazo transfer. For example:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to L-leucine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) .

Diazomethane Incorporation : React the Boc-protected intermediate with diazomethane precursors (e.g., trimethylsilyl diazomethane) under anhydrous conditions, ensuring strict temperature control (-10°C to 0°C) to avoid decomposition .

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the product .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity.

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to literature data (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl signals at δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The diazomethane moiety acts as a carbene precursor for selective C–H insertion reactions, enabling site-specific functionalization in peptide chains. For example:

- Peptide Backbone Modification : Insert the carbene into α-helical regions to stabilize secondary structures .

- Crosslinking : Use photolytic activation (365 nm UV light) to generate reactive carbenes for intermolecular crosslinking studies .

Advanced Research Questions

Q. How does the stability of the diazomethane group vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >100°C for Boc-protected diazo compounds) .

- Light Sensitivity : Use UV-Vis spectroscopy to monitor absorbance changes (λ = 300–400 nm) under controlled light exposure .

- pH-Dependent Reactivity : Perform kinetic studies in buffered solutions (pH 3–10) to assess carbene release rates via stopped-flow spectroscopy .

Q. How should researchers address contradictory spectral data reported for similar Boc-protected diazo compounds?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, IR, X-ray crystallography) .

- Solvent Effects : Replicate experiments in solvents with varying polarities (e.g., DMSO vs. chloroform) to identify solvent-induced shifts .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies enhance the compound’s solubility in aqueous buffers for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., PEG linkers) via post-synthetic modification while retaining diazo reactivity .

Methodological Notes

- Safety Protocols : Handle diazomethane derivatives in a fume hood with blast shields. Avoid metal catalysts (e.g., Cu) to prevent unintended decomposition .

- Advanced Applications : Explore carbene-mediated protein labeling in live cells using two-photon activation (700–800 nm) to minimize phototoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.